molecular formula C8H12O2 B14777173 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol CAS No. 7324-55-2

5,5-Dimethylcyclohexa-1,3-diene-1,3-diol

Cat. No.: B14777173
CAS No.: 7324-55-2
M. Wt: 140.18 g/mol
InChI Key: MFQILVWIKSHMTR-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclohexa-1,3-diene-1,3-diol is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexadiene, featuring two hydroxyl groups at the 1 and 3 positions and two methyl groups at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol can be achieved through several methods. One common approach involves the reaction of cyclohexadiene with appropriate reagents to introduce the hydroxyl groups and methyl groups at the desired positions. For instance, the Wurtz-Fittig coupling reaction of 1,3-dichloro-5,5-dimethylcyclohexa-1,3-diene with metallic sodium and chlorotrimethylsilane in anhydrous ether solvent has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylcyclohexa-1,3-diene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,5-Dimethylcyclohexa-1,3-diene-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and methyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds

Properties

CAS No.

7324-55-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5,5-dimethylcyclohexa-1,3-diene-1,3-diol

InChI

InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-4,9-10H,5H2,1-2H3

InChI Key

MFQILVWIKSHMTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=C1)O)O)C

Origin of Product

United States

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